2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid
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Overview
Description
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenoxy group, and a pyrrolidin-1-ylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone typically involves multiple steps. One common method starts with the preparation of the triazine ring, which is then functionalized with amino groups. The phenoxy group is introduced through a nucleophilic substitution reaction, and the pyrrolidin-1-ylethanone moiety is added via a condensation reaction. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity, while the pyrrolidin-1-ylethanone moiety can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-(4-morpholinyl)ethanone
- **4,6-Diamino-2-mercaptopyrimidine
Uniqueness
Compared to similar compounds, 2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone stands out due to its unique combination of functional groups
Properties
CAS No. |
50507-98-7 |
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Molecular Formula |
C19H30N6O5S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-pyrrolidin-1-ylethanone;ethanesulfonic acid |
InChI |
InChI=1S/C17H24N6O2.C2H6O3S/c1-17(2)21-15(18)20-16(19)23(17)12-5-7-13(8-6-12)25-11-14(24)22-9-3-4-10-22;1-2-6(3,4)5/h5-8H,3-4,9-11H2,1-2H3,(H4,18,19,20,21);2H2,1H3,(H,3,4,5) |
InChI Key |
UAAZTSVAXGBUGT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)OCC(=O)N3CCCC3)N)N)C |
Origin of Product |
United States |
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